2-(N,N-Diphenylamino)thiophene
Overview
Description
2-(N,N-Diphenylamino)thiophene is a chemical compound with the molecular formula C16H13NS . It is used for research and development purposes .
Synthesis Analysis
Thiophene derivatives, including 2-(N,N-Diphenylamino)thiophene, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(N,N-Diphenylamino)thiophene consists of a thiophene ring attached to a diphenylamine group . The molecular weight of this compound is 251.34612 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(N,N-Diphenylamino)thiophene are not mentioned in the search results, thiophene derivatives are known to participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with alkyne moieties .Physical And Chemical Properties Analysis
2-(N,N-Diphenylamino)thiophene has a melting point of 103 °C and a predicted boiling point of 370.9±15.0 °C . Its predicted density is 1.196±0.06 g/cm3 .Scientific Research Applications
Application in Solar Cells
2-(N,N-Diphenylamino)thiophene derivatives have been found to be effective in the field of solar energy. For instance, donor materials based on thiophene and triphenylamine, such as 2,5-bis[4-(N,N-diphenylamino)styryl] thiophene, have been synthesized for bulk heterojunction solar cells. These materials showed promising device performance with significant power conversion efficiencies under simulated solar irradiation (Kwon et al., 2010).
In Electrochemical Studies
2-(N,N-Diphenylamino)thiophene and its derivatives have been extensively studied in electrochemical applications. Research on the oxidation of these compounds using cyclovoltammetric and spectroelectrochemical measurements has provided insights into the structure and behavior of their oxidation products and cationic intermediates (Rapta et al., 2006). Further studies have explored the charged states in diphenylamino endcapped thiophenes, revealing details about their electronic transitions and stability under various conditions (Rapta et al., 2013).
Optoelectronic Applications
In the field of optoelectronics, 2-(N,N-Diphenylamino)thiophene derivatives have shown potential as materials for organic light-emitting diodes (OLEDs). Studies on ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene have investigated their optical and electronic properties, highlighting their suitability for OLED applications (Ran et al., 2008).
Safety And Hazards
Future Directions
Thiophene-based compounds, including 2-(N,N-Diphenylamino)thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applications in organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
N,N-diphenylthiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRQQLDLMFUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436697 | |
Record name | 2-(N,N-Diphenylamino)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Diphenylamino)thiophene | |
CAS RN |
174904-78-0 | |
Record name | 2-(N,N-Diphenylamino)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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